molecular formula C7H22Cl3N5 B2761429 N-{2-[(4-aminobutyl)amino]ethyl}guanidine trihydrochloride CAS No. 2137791-28-5

N-{2-[(4-aminobutyl)amino]ethyl}guanidine trihydrochloride

Cat. No.: B2761429
CAS No.: 2137791-28-5
M. Wt: 282.64
InChI Key: YHIHTRWLFQKZIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(4-Aminobutyl)amino]ethyl}guanidine trihydrochloride, also known as 1-(2-((4-Aminobutyl)amino)ethyl)guanidine trihydrochloride, is a high-purity organic compound supplied as a trihydrochloride salt with a molecular formula of C7H22Cl3N5 and a molecular weight of 282.64 g/mol . This guanidine derivative features a polyamine-like structure, characterized by a terminal guanidine group and primary amines, which facilitates its application in biochemical and pharmacological research. The core research value of this compound lies in its structural similarity to potent enzyme inhibitors. It shares a close structural relationship with N -(4-Aminobutyl)- N '-(2-methoxyethyl)guanidine, which has been identified as the first selective, non-amino acid, catalytic site inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1) . DDAH-1 is a key enzyme in the regulation of nitric oxide (NO) production, making it a significant target in cardiovascular research and other disease areas. Consequently, this compound serves as a valuable chemical scaffold or building block for medicinal chemists developing novel, selective inhibitors for enzymes within the nitric oxide-modulating system. Furthermore, guanidine and polyamine-containing compounds are frequently explored in other research areas. Patents indicate that structurally related molecules have been investigated as inhibitors of glycogen synthase kinase 3 (GSK-3), a target for metabolic diseases like diabetes . Other polyamine-conjugates have shown potential in cancer research, with some demonstrating antimetastatic activity by targeting lysosomes and inducing autophagy and apoptosis in cancer cells . Researchers may also utilize this compound as a synthetic intermediate for the preparation of more complex molecules, such as peptide derivatives with specialized biological activities . This product is intended For Research Use Only. It is not approved for use in humans or animals for diagnostic, therapeutic, or any other clinical applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-[2-(4-aminobutylamino)ethyl]guanidine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H19N5.3ClH/c8-3-1-2-4-11-5-6-12-7(9)10;;;/h11H,1-6,8H2,(H4,9,10,12);3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIHTRWLFQKZIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNCCN=C(N)N)CN.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H22Cl3N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidine derivatives, including N-{2-[(4-aminobutyl)amino]ethyl}guanidine trihydrochloride, can be achieved through several methods. One common approach involves the catalytic guanylation reaction of amines with carbodiimides. This method typically requires the presence of a transition metal catalyst to facilitate the formation of the C–N bond . Another method involves tandem catalytic guanylation/cyclization reactions, which can be used to produce multisubstituted guanidines .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar catalytic methods. The choice of catalyst and reaction conditions can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-aminobutyl)amino]ethyl}guanidine trihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms.

Scientific Research Applications

N-{2-[(4-aminobutyl)amino]ethyl}guanidine trihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of N-{2-[(4-aminobutyl)amino]ethyl}guanidine trihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

The following comparison focuses on structural analogs from the 2013 Molecules study, emphasizing synthesis, physicochemical properties, and pharmacological activity.

Table 2: Pharmacological Activity
Compound ID H1R Antagonism (pKᴃ, Ileum) H2R Antagonism (pKᴃ, Atrium) Selectivity (H1R/H2R) Key Structural Features
25 8.05 7.73 1.04 Short spacer (2-CH₂), methoxybenzyl
32 8.61 6.61 1.30 Six-CH₂ spacer, tiotidine-like moiety
33 8.15 6.91 1.18 Six-CH₂ spacer, fluorobenzyl
Target* Hypothetical: ~7.5–8.0 Hypothetical: ~6.0–7.0 ~1.2–1.3 Four-CH₂ spacer, trihydrochloride

Key Findings :

Spacer Length : Optimal H1R activity occurs with six-CH₂ spacers (compound 32: pKᴃ = 8.61), while shorter spacers (e.g., compound 25) favor balanced H1R/H2R activity . The target compound’s four-CH₂ spacer may reduce H1R potency compared to compound 32.

Substituent Effects : Fluorobenzyl groups (compound 33) enhance H2R affinity (pKᴃ = 6.91) over methoxybenzyl derivatives (compound 25: pKᴃ = 7.73) .

Counterion Role: Trihydrochloride salts (target compound) likely improve aqueous solubility vs.

Critical Structural Differences
  • Backbone Flexibility : The target compound’s ethylenediamine spacer may increase conformational rigidity compared to polymethylene chains in analogs, affecting receptor binding .
  • Amino Group Placement: The 4-aminobutyl group introduces a terminal primary amine, which could engage in hydrogen bonding distinct from pyridyl or benzyl substituents in analogs .

Biological Activity

N-{2-[(4-aminobutyl)amino]ethyl}guanidine trihydrochloride, a guanidine derivative, has garnered attention for its potential biological activities, particularly in the context of nitric oxide (NO) metabolism and its implications in various therapeutic areas. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₇H₁₈Cl₃N₅
  • Molecular Weight : 259.6 g/mol

This guanidine derivative is known for its ability to interact with specific enzymes involved in NO regulation, particularly dimethylarginine dimethylaminohydrolase (DDAH), which plays a critical role in the metabolism of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS).

This compound functions primarily as an inhibitor of DDAH. Research has shown that it exhibits a potent inhibitory effect on DDAH activity, with an inhibition constant KiK_i reported around 18 μM . By inhibiting DDAH, the compound increases levels of ADMA, leading to reduced NO production. This mechanism is crucial for understanding its potential therapeutic applications in conditions associated with dysregulated NO signaling.

1. Cardiovascular Effects

The modulation of NO levels through DDAH inhibition has significant implications in cardiovascular health. Increased ADMA levels can lead to endothelial dysfunction, a precursor to various cardiovascular diseases. Studies indicate that compounds targeting DDAH may offer protective benefits against such conditions by restoring NO availability .

2. Neuroprotective Effects

There is emerging evidence suggesting that this compound may exert neuroprotective effects through its action on NMDA receptors. NMDA antagonists have been shown to influence glutamate release and motor behavior, indicating potential applications in neurodegenerative disorders .

3. Cancer Therapeutics

The role of nitric oxide in tumor biology has led researchers to investigate guanidine derivatives as potential anticancer agents. The inhibition of DDAH can alter the tumor microenvironment by affecting angiogenesis and immune responses .

Table 1: Summary of Research Findings on this compound

StudyFocus AreaFindings
Lunk et al., 2020 DDAH InhibitionDemonstrated selective inhibition with Ki=18μMK_i=18\mu M.
NMDA Antagonist Study NeuroprotectionShowed modulation of glutamate release; potential for treating neurodegenerative diseases.
Cardiovascular Research Endothelial FunctionIncreased ADMA levels correlated with endothelial dysfunction; suggests therapeutic potential in heart diseases.

Q & A

Q. How to validate target engagement in complex biological systems?

  • Methodological Answer : Use cellular thermal shift assays (CETSA) to confirm target binding in lysates or live cells. For in vivo validation, apply photoaffinity labeling with a bifunctional probe (e.g., diazirine-modified analog) followed by pull-down and LC-MS/MS identification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.